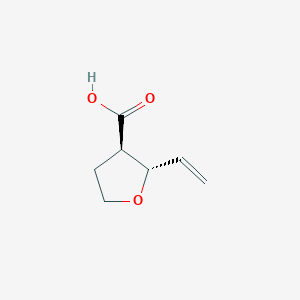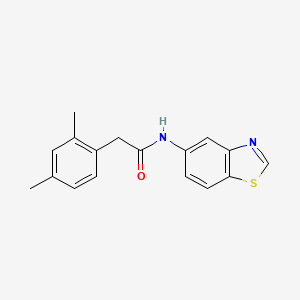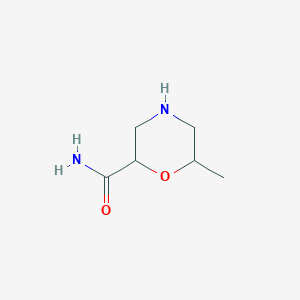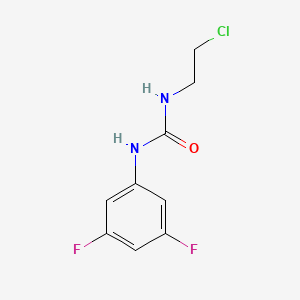![molecular formula C11H23ClN2O2 B2930443 tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride CAS No. 2260936-65-8](/img/structure/B2930443.png)
tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O2 and a molecular weight of 236.74 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-(2-aminoethyl)cyclobutyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
科学研究应用
Chemistry: In chemistry, tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules . It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids . It can also be used as a probe to investigate cellular processes and pathways .
Medicine: It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases .
Industry: In industry, this compound is used in the production of specialty chemicals and materials . It can also be employed in the development of new catalysts and polymerization processes .
作用机制
The mechanism of action of tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
相似化合物的比较
- tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
- tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate hydrochloride
- tert-butyl N-[1-(2-aminoethyl)cyclopentyl]carbamate hydrochloride
Uniqueness: tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride is unique due to its specific cyclobutyl structure, which imparts distinct chemical and biological properties . This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .
属性
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-11(7-8-12)5-4-6-11;/h4-8,12H2,1-3H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQMRGJDIMMEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B2930364.png)

![N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2930367.png)

![4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B2930370.png)
![3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2930372.png)
![tert-butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate](/img/structure/B2930375.png)


![4-(4-fluorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrrole-2-carboxamide](/img/structure/B2930380.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2930382.png)
